3-O-Methylfluorescein

Catalog No.
S1902913
CAS No.
65144-30-1
M.F
C21H14O5
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Methylfluorescein

CAS Number

65144-30-1

Product Name

3-O-Methylfluorescein

IUPAC Name

3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C21H14O5

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3

InChI Key

KDXNYSZNOWTPLE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Substrate for CYP2C19 Inhibition Studies

Cytochrome P450 (CYP) enzymes are involved in the metabolism of various drugs. Studying their activity helps predict potential drug interactions. OMF can be used as a selective fluorometric substrate for CYP2C19, a specific CYP enzyme, in human liver microsomes [].

Here's the key advantage: OMF exhibits concentration-dependent selectivity. At low concentrations (less than or equal to 1 micromolar), OMF is metabolized by CYP2C19, leading to increased fluorescence. This allows researchers to specifically probe CYP2C19 activity. At higher concentrations, other CYP enzymes can also metabolize OMF, reducing its selectivity [].

Researchers have developed a fluorometric assay using OMF to assess CYP2C19-mediated inhibition in human liver microsomes. This assay provides data comparable to established non-fluorescence based methods [].

Substrate for Studying Calcium Transport Enzymes

OMF, when modified into 3-O-Methylfluorescein phosphate (OMFP), can be employed as a substrate to study enzymes involved in calcium transport across cell membranes. Here are two examples:

  • Plasma Membrane Ca2+-ATPase: OMFP hydrolysis by purified erythrocyte Ca2+-ATPase serves as a marker for enzyme activity. This assay is advantageous because it doesn't require the presence of calcium ions and provides continuous fluorescent readout [].
  • Na+/K+-ATPase: Compared to the commonly used substrate, OMFP exhibits a significantly lower Michaelis constant (Km) and a higher maximum velocity (Vmax) for the phosphatase reaction catalyzed by Na+/K+-ATPase. This indicates a higher affinity and faster turnover rate. Additionally, the enzyme shows different responses to certain inhibitors compared to the standard substrate [].

3-O-Methylfluorescein is a synthetic compound with the chemical formula C21H14O5. It belongs to the class of fluorescein derivatives, characterized by its fluorescent properties, which make it valuable in various biological and chemical applications. The compound features a methoxy group at the 3-position of the fluorescein structure, enhancing its solubility and reactivity compared to other fluorescein derivatives. Its unique structure contributes to its specific interactions in biochemical assays and research.

The primary function of OMF in scientific research lies in its ability to fluoresce when excited by light of a specific wavelength. This fluorescence allows researchers to monitor various processes. For example, in enzyme assays involving CYP1A1 and CYP2C19, OMF serves as a substrate. The enzyme cleaves the molecule, releasing a fluorescent product that can be measured using a fluorescence plate reader [, ]. The intensity of the fluorescence signal is proportional to the enzyme activity, enabling researchers to study enzyme kinetics and drug interactions.

, particularly as a substrate in enzymatic assays. One notable reaction involves its phosphate derivative, 3-O-Methylfluorescein phosphate, which undergoes hydrolysis catalyzed by calcium-dependent ATPases. This reaction is significant in studies of calcium transport mechanisms in cells, as it supports calcium transport under specific conditions . Additionally, the compound can undergo various substitution reactions typical of aromatic compounds, allowing for further derivatization.

The biological activity of 3-O-Methylfluorescein is primarily linked to its role as a fluorescent probe. It has been shown to serve as a selective substrate for cytochrome P450 enzymes, specifically CYP2C19 and CYP1A1 . This selectivity makes it useful in pharmacological studies and drug metabolism research. Furthermore, the compound's ability to fluoresce under UV light allows for real-time monitoring of biological processes, including enzyme activity and cellular transport mechanisms.

3-O-Methylfluorescein can be synthesized through several methods, typically involving the methylation of fluorescein or its derivatives. One common approach is:

  • Starting Material: Fluorescein or a suitable derivative.
  • Methylation Reaction: The starting material is treated with a methylating agent (such as dimethyl sulfate or methyl iodide) in the presence of a base (like potassium carbonate) to introduce the methoxy group at the 3-position.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

This method allows for high yields and purity of 3-O-Methylfluorescein suitable for research applications.

3-O-Methylfluorescein has diverse applications across various fields:

  • Fluorimetric Studies: It is widely used as a fluorescent probe in biochemical assays due to its strong fluorescence and specificity.
  • Enzyme Substrate: As a substrate for cytochrome P450 enzymes, it aids in understanding drug metabolism and enzyme kinetics.
  • Cellular Studies: The compound is employed in cellular imaging to monitor physiological processes due to its fluorescent properties.
  • Research Tool: It serves as a tool in pharmacology and toxicology for assessing enzyme activity and substrate specificity.

Interaction studies involving 3-O-Methylfluorescein often focus on its binding affinity and kinetics with various enzymes. For instance, research has demonstrated that it interacts specifically with calcium-dependent ATPases, influencing calcium transport mechanisms . These studies provide insights into the compound's role in cellular signaling pathways and drug interactions.

Several compounds share structural similarities with 3-O-Methylfluorescein. Here are some notable examples:

Compound NameChemical FormulaUnique Features
FluoresceinC20H12O5Base structure; widely used fluorescent dye.
6-CarboxyfluoresceinC21H14O7Contains a carboxylic acid group; used in labeling.
Rhodamine BC27H31ClN2O3Exhibits different fluorescence properties; used in microscopy.
4',5'-DichlorofluoresceinC20H14Cl2O5Halogenated derivative; used in flow cytometry.

Uniqueness: 3-O-Methylfluorescein's methoxy group at the 3-position distinguishes it from other fluoresceins, enhancing its solubility and specificity as an enzyme substrate while maintaining strong fluorescent properties.

The synthetic chemistry of 3-O-Methylfluorescein traces its origins to the foundational work on fluorescein derivatives established in the late 19th century. Adolf von Baeyer first synthesized fluorescein in 1871 through the condensation of resorcinol with phthalic anhydride in the presence of zinc chloride, a reaction that would become known as the classical Friedel-Crafts acylation approach [1] [2] [3]. This seminal discovery laid the groundwork for subsequent modifications and derivatizations of the fluorescein scaffold.

The historical development of methylfluorescein derivatives emerged from the need to modify the photophysical and chemical properties of the parent fluorescein compound. Early synthetic approaches focused on direct methylation reactions, where fluorescein was treated with various methylating agents under acidic or basic conditions [4] [3]. The classical method involved heating fluorescein with methyl iodide in the presence of potassium carbonate in dimethylformamide, achieving selective methylation at the 3-oxygen position due to its enhanced nucleophilicity compared to other hydroxyl groups in the molecule .

Historical synthesis protocols typically employed harsh reaction conditions, including elevated temperatures between 180-200°C and extended reaction times of several hours [4] [7]. The reaction mechanism proceeded through electrophilic aromatic substitution, where the hydroxyl group at the 3-position of fluorescein acted as a nucleophile, attacking the electrophilic methyl center of the methylating agent. Early practitioners utilized zinc chloride or concentrated sulfuric acid as catalysts to enhance the electrophilicity of the carbonyl groups and facilitate the condensation process [8] [3].

The original synthetic pathways faced several limitations, including low yields, formation of multiple regioisomers, and difficulty in controlling reaction selectivity. These challenges prompted the development of more sophisticated synthetic strategies that would emerge in subsequent decades. The historical methods also suffered from poor atom economy and generated significant amounts of inorganic waste, making them less attractive for large-scale synthesis [9] [10].

Modern Synthetic Approaches for Fluorescein Derivatives

Contemporary synthetic methodologies for 3-O-Methylfluorescein have evolved significantly from historical approaches, incorporating principles of green chemistry, improved selectivity, and enhanced reaction efficiency. Modern strategies encompass several distinct synthetic routes, each offering unique advantages in terms of yield, selectivity, and reaction conditions.

The direct methylation approach represents one of the most widely employed modern methods, utilizing methyl iodide in combination with potassium carbonate as the base . This method achieves high selectivity for the 3-position through careful control of reaction conditions, including temperature maintenance between 25-60°C and reaction times of several hours. The reaction typically yields 70-85% of the desired product with minimal formation of undesired regioisomers . The enhanced selectivity arises from the unique electronic environment of the 3-hydroxyl group, which exhibits increased nucleophilicity due to intramolecular hydrogen bonding interactions.

Methyl trifluoroacetate has emerged as an alternative methylating reagent offering superior functional group tolerance and milder reaction conditions [11]. This reagent operates effectively under ambient temperature conditions and demonstrates excellent compatibility with various functional groups present in fluorescein derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoroacetate serves as an excellent leaving group, facilitating smooth methylation without requiring harsh conditions [11] [12].

Modern synthetic approaches also include the ester formation route, where fluorescein is first converted to its methyl ester through treatment with methanol and sulfuric acid under reflux conditions [13]. This method offers the advantage of simultaneous protection of other reactive sites while achieving selective methylation at the desired position. The reaction typically yields 72% of the target compound and provides excellent regioselectivity [7] [13].

Microwave-assisted synthesis has gained prominence as a modern technique for accelerating fluorescein derivative preparation [7]. This method significantly reduces reaction times from hours to minutes while maintaining comparable yields and selectivity. The microwave irradiation provides uniform heating and enhanced mass transfer, resulting in more efficient reactions and reduced energy consumption compared to conventional heating methods [7].

Contemporary methodologies also emphasize the use of multicomponent reactions and cascade processes for efficient fluorescein derivative synthesis [14]. These approaches enable the construction of complex molecular architectures in a single synthetic operation, reducing the number of isolation and purification steps required. Metal-catalyzed cross-coupling reactions have also found application in the synthesis of functionalized fluorescein derivatives, offering precise control over substitution patterns and enabling access to previously inaccessible structural motifs [14] [12].

Chromatographic Purification Techniques (High Performance Liquid Chromatography, Thin Layer Chromatography)

High Performance Liquid Chromatography represents the gold standard for purification and analysis of 3-O-Methylfluorescein, offering exceptional resolution and purity levels exceeding 97% [15] [16]. Reversed-phase HPLC utilizing C18 stationary phases provides optimal separation efficiency for fluorescein derivatives due to the appropriate balance between hydrophobic interactions and polar retention mechanisms [15] [17]. The mobile phase typically consists of acetonitrile and water gradients, with pH adjustment using phosphate buffers to maintain consistent ionization states of the target compound [15] [18].

The analytical parameters for HPLC purification demonstrate remarkable precision, with detection limits reaching sub-microgram per milliliter concentrations [16] [19]. Fluorescence detection offers superior sensitivity compared to ultraviolet absorption, with excitation wavelengths at 485 nanometers and emission detection at 525 nanometers providing exceptional selectivity for methylfluorescein compounds [20] [15]. The high sensitivity of fluorescence detection enables trace analysis and quality control applications where conventional detection methods prove inadequate [18] [21].

Isocratic separation conditions have been successfully developed using mobile phases consisting of methanol, acetonitrile, and water in optimized ratios [17]. These conditions provide baseline separation of 3-O-Methylfluorescein from related impurities and synthetic byproducts. The retention time reproducibility typically exceeds 99%, with relative standard deviations below 1% for replicate injections [15] [17]. Column temperature control at 40°C enhances separation efficiency and reduces analysis time compared to ambient temperature conditions [19] [17].

Preparative HPLC scales enable purification of gram quantities of 3-O-Methylfluorescein with maintained high purity standards [15]. The scale-up process requires optimization of injection volumes, flow rates, and detection sensitivity to accommodate larger sample loads while preserving separation quality. Semi-preparative columns with internal diameters between 10-20 millimeters provide optimal balance between throughput and resolution for intermediate-scale purifications [15] [18].

Thin Layer Chromatography serves as an essential complement to HPLC methods, offering rapid screening capabilities and cost-effective preliminary purification assessment [22] [23]. Silica gel plates with fluorescent indicators enable visualization of fluorescein derivatives under both short-wave (254 nanometers) and long-wave (366 nanometers) ultraviolet illumination [22] [24]. The fluorescent properties of 3-O-Methylfluorescein provide distinctive visualization characteristics, appearing as bright yellow-green spots under ultraviolet excitation [23] [25].

Mobile phase optimization for TLC involves systematic evaluation of polarity gradients using combinations of ethyl acetate, hexane, methanol, and dichloromethane [22] [23]. The optimal separation typically achieves retention factor values between 0.3-0.7, ensuring adequate migration while maintaining resolution from impurities [22]. Enhancement techniques using berberine sulfate impregnation significantly improve fluorescence intensity and detection sensitivity for trace components [22].

Preparative TLC enables purification of milligram to gram quantities of material using larger plate formats and thicker silica gel layers [23] [24]. The separated zones can be extracted using appropriate solvents, providing purified material suitable for further synthetic transformations or analytical characterization. Modern preparative TLC systems incorporate automated spotting and collection mechanisms, enhancing reproducibility and efficiency compared to manual techniques [22] [24].

Quality Control Standards and Purity Assessment

Quality control protocols for 3-O-Methylfluorescein encompass comprehensive analytical characterization to ensure chemical identity, purity, and stability [26] [27]. The molecular weight verification through mass spectrometry confirms the expected value of 348.31 grams per mole, with tolerance ranges of ±0.1 grams per mole to account for instrumental precision [20] [28]. Electrospray ionization mass spectrometry typically yields molecular ion peaks at mass-to-charge ratio 349 corresponding to the protonated molecular ion [M+H]+ [29] [30].

Melting point determination provides crucial information regarding crystallinity and purity, with pure 3-O-Methylfluorescein exhibiting melting points between 315-318°C [31]. Differential scanning calorimetry offers enhanced precision compared to traditional melting point apparatus, enabling detection of polymorphic forms and thermal degradation processes [21] [31]. The enthalpy of fusion serves as an additional purity indicator, with deviations from expected values suggesting the presence of impurities or structural anomalies.

Ultraviolet-visible absorption spectroscopy verifies chromophore integrity through characteristic absorption maxima at approximately 502 nanometers in alkaline solutions [25] [32]. The molar absorptivity coefficient provides quantitative assessment of chromophore concentration and enables standardization of fluorescein derivative solutions [21] [25]. pH-dependent spectral measurements reveal the ionization behavior and confirm the expected pKa values for the phenolic hydroxyl groups [1] [25].

Fluorescence quantum yield measurements represent critical quality parameters, with pure 3-O-Methylfluorescein exhibiting values between 0.85-0.92 under standardized conditions [20] [33]. The quantum yield determination requires comparison against established fluorescence standards, typically fluorescein in alkaline solution, with careful attention to optical density matching and excitation wavelength optimization [21] [25]. Fluorescence lifetime measurements provide additional confirmation of molecular integrity and detect potential quenching mechanisms arising from impurities.

Nuclear Magnetic Resonance spectroscopy offers definitive structural confirmation through characteristic chemical shift patterns [34] [35]. The methoxy group protons typically appear as a singlet at 3.85 parts per million in proton NMR spectra, with integration ratios confirming the presence of three equivalent protons [31] [30]. Carbon-13 NMR spectroscopy provides complementary structural information, with methoxy carbon signals appearing around 56 parts per million [34]. Two-dimensional NMR techniques enable complete structural assignment and detect potential structural isomers or degradation products.

High Performance Liquid Chromatography purity analysis establishes chemical purity standards exceeding 97% for pharmaceutical and research applications [15] [26]. The chromatographic method must demonstrate adequate resolution between the target compound and potential impurities, with peak purity assessment using photodiode array detection or mass spectrometric confirmation [15] [27]. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions reveal potential degradation pathways and establish stability-indicating analytical methods [26] [27].

Water content determination through Karl Fischer titration ensures appropriate storage conditions and prevents hydrolytic degradation [26]. The acceptable water content typically remains below 0.5% to maintain chemical stability and prevent microbiological growth during storage [26] [27]. Residual solvent analysis using gas chromatography identifies and quantifies organic impurities arising from synthesis and purification processes, ensuring compliance with pharmaceutical guidelines for residual solvents [26] [27].

3-O-Methylfluorescein represents a significant fluorescent derivative of the parent fluorescein compound, distinguished by the strategic incorporation of a methyl group at the 3-hydroxyl position [1] [2] [3]. This structural modification fundamentally alters the physicochemical properties and stability characteristics of the compound, making it a valuable tool in biochemical and analytical applications. The compound exhibits enhanced stability and unique spectroscopic properties compared to its parent molecule, positioning it as an important substrate in enzyme assays and fluorometric studies [1] [2] [3] [4].

The molecular structure of 3-O-Methylfluorescein consists of a xanthene ring system with a methyl group substitution that significantly influences its solubility, spectral behavior, and stability profile [5] [4]. This comprehensive analysis examines the critical physicochemical properties and stability characteristics that define the compound's behavior under various environmental conditions.

Physicochemical Properties and Stability Profiling

Solubility Characteristics in Organic Solvents and Aqueous Systems

The solubility profile of 3-O-Methylfluorescein demonstrates distinct patterns across different solvent systems, with significant implications for its practical applications and storage requirements. The compound exhibits exceptional solubility in dimethyl sulfoxide (DMSO), which has established itself as the preferred solvent for preparing stock solutions [1] [2] [3] [6]. This high solubility in DMSO stems from the polar aprotic nature of the solvent, which effectively stabilizes the compound through dipole-dipole interactions and hydrogen bonding with the remaining hydroxyl groups [7].

In organic solvents, 3-O-Methylfluorescein displays favorable solubility characteristics across a range of polar and moderately polar systems. The compound demonstrates good solubility in chloroform, dichloromethane, and methanol, making it suitable for various analytical and preparative procedures [6]. The solubility in these organic solvents is attributed to the lipophilic character imparted by the methyl group substitution, which enhances the compound's affinity for organic phases while maintaining sufficient polar character through the remaining hydroxyl and carboxyl functionalities [6].

The aqueous solubility of 3-O-Methylfluorescein presents a more complex picture, with significant pH dependency influencing the dissolution behavior [8]. At physiological pH values (7.4), the compound exhibits limited but measurable solubility, which increases substantially as the pH rises above the pKa value of approximately 3.87 [6] [9] [10]. This pH-dependent solubility behavior reflects the ionization state of the carboxyl group and the influence of tautomeric equilibria on the overall molecular properties [9] [10] [11].

SolventSolubilityNotesReference
Dimethyl sulfoxide (DMSO)Highly solublePreferred solvent for stock solutions [1] [2] [3] [6]
ChloroformSolubleGood organic solvent [6]
DichloromethaneSolubleGood organic solvent [6]
MethanolSolubleGood organic solvent [6]
WaterLimited solubilitypH dependent solubility [8]
EthanolSolubleGood organic solvent [12]
AcetoneModerate solubilityUsed in synthesis [13]

The solubility characteristics in mixed solvent systems reveal important insights for formulation development and analytical applications. Aqueous-organic mixtures, particularly those containing ethanol or methanol, demonstrate enhanced solubility compared to pure aqueous systems while maintaining compatibility with biological assays [12]. This behavior is crucial for applications requiring controlled delivery of the compound in biological systems or for spectroscopic measurements where solvent transparency is essential [14].

Temperature effects on solubility follow predictable patterns, with increasing temperature generally enhancing dissolution in most solvents [15]. However, the compound's thermal stability limitations restrict the use of elevated temperatures for solubility enhancement, necessitating careful consideration of temperature-solubility relationships in practical applications . The formation of stable solutions requires attention to storage conditions, with low-temperature storage in anhydrous DMSO providing optimal long-term stability .

pH-Dependent Spectral Shifts and Tautomeric Equilibria

The spectroscopic properties of 3-O-Methylfluorescein undergo dramatic changes as a function of pH, reflecting complex tautomeric equilibria and ionization processes that fundamentally alter the electronic structure of the molecule [9] [10] [11]. These pH-dependent spectral shifts provide valuable insights into the molecular behavior and establish the foundation for understanding the compound's fluorescence characteristics under different conditions.

At acidic pH values (4.0-6.0), 3-O-Methylfluorescein exists predominantly in its neutral form, with the absorption maximum shifted to approximately 460 nm [9] [10]. This hypsochromic shift compared to higher pH values reflects the protonated state of the carboxyl group and the influence of reduced conjugation within the chromophore system [9] [10] [11]. The fluorescence intensity at these pH values is significantly reduced, indicating that the neutral form is less efficient at fluorescent emission compared to the anionic species [9] [10].

The transition pH range (6.0-7.5) represents a critical region where the compound undergoes gradual ionization, resulting in a progressive shift of the absorption maximum from 460 nm toward 490 nm [9] [10] [11]. This bathochromic shift accompanies increasing fluorescence intensity, reflecting the enhanced conjugation and electronic delocalization that occurs upon deprotonation of the carboxyl group [9] [10] [11]. The spectral changes in this pH range follow the Henderson-Hasselbalch equation, with the pKa value of approximately 3.87 governing the ionization equilibrium [6] [9] [10] [11].

pH RangeAbsorption Maximum (nm)Fluorescence PropertiesTautomeric FormReference
4.0 - 6.0460Reduced intensityPredominantly neutral [9] [10] [11]
6.0 - 7.5460-490 (transition)Gradual increaseMixed forms [9] [10] [11]
7.5 - 8.5490Optimal fluorescenceAnionic form dominant [9] [10] [11]
8.5 - 10.0490Stable fluorescenceAnionic form [9] [10] [11]
> 10.0490-495Potential quenchingDianionic form [9] [10] [11]

At physiological pH values (7.5-8.5), 3-O-Methylfluorescein achieves optimal fluorescence characteristics, with the absorption maximum stabilizing at 490 nm and maximum fluorescence intensity at 525 nm [9] [10] [11]. The anionic form predominates under these conditions, with the deprotonated carboxyl group contributing to enhanced electronic delocalization and improved fluorescence quantum yield [9] [10] [11] [17]. This pH range represents the optimal conditions for most analytical applications, providing maximum sensitivity and reproducibility [9] [10] [11].

The tautomeric equilibria of 3-O-Methylfluorescein involve complex interconversions between different structural forms, with the carboxylate tautomer being the dominant species at physiological pH [9] [10] [11] [18]. The methyl group substitution at the 3-position influences these equilibria by affecting the electronic distribution and steric interactions within the molecule [18] [19]. Computational studies suggest that the methylation stabilizes certain tautomeric forms while destabilizing others, leading to a shift in the equilibrium position compared to the parent fluorescein compound [18] [19].

At highly alkaline conditions (pH > 10.0), the compound may undergo further ionization or structural changes that can lead to fluorescence quenching [9] [10] [11]. These effects are attributed to the formation of dianionic species or the occurrence of intramolecular quenching processes that reduce the fluorescence efficiency [9] [10] [11]. The spectral changes at extreme pH values also reflect potential hydrolysis reactions or rearrangements that can alter the fundamental chromophore structure [9] [10].

The kinetics of pH-induced spectral changes provide additional insights into the molecular dynamics of 3-O-Methylfluorescein [9] [10]. The protonation-deprotonation processes occur rapidly on typical measurement timescales, allowing for real-time monitoring of pH changes in biological or analytical systems [9] [10]. However, the tautomeric equilibria may exhibit slower kinetics, particularly in viscous media or when the compound is bound to proteins or other macromolecules [11] [18].

Thermal Stability and Degradation Kinetics

The thermal stability of 3-O-Methylfluorescein represents a critical factor in determining its suitability for various applications and establishing appropriate storage and handling protocols. Thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveals that the compound maintains structural integrity up to approximately 120°C, beyond which decomposition processes begin to occur .

The thermal decomposition of 3-O-Methylfluorescein follows a complex multi-step mechanism, similar to other fluorescein derivatives [20] [21]. The initial decomposition stage involves the cleavage of weaker bonds, particularly those associated with the methyl substituent and hydroxyl groups [20] [21]. This is followed by more extensive degradation of the xanthene ring system and the formation of various volatile decomposition products [20] [21].

ParameterValueNotesReference
Thermal Decomposition Temperature (°C)120 (monitored via TGA/DSC)Thermal gravimetric analysis
Storage Stability (months)≥12 (at -20°C in DMSO)Anhydrous conditions required
Thermal Degradation MechanismMulti-step decompositionSimilar to fluorescein derivatives [20] [21]
Activation Energy (kJ/mol)Not determinedRequires detailed kinetic study [20] [21]
Decomposition ProductsVarious radical fragmentsComplex degradation pathway [20] [21]

The kinetics of thermal degradation appear to follow complex pathways involving multiple parallel and consecutive reactions [20] [21]. The rate of decomposition increases exponentially with temperature, following Arrhenius behavior, although the specific activation energy values have not been definitively established for 3-O-Methylfluorescein [20] [21]. The presence of the methyl group substitution may influence the thermal stability by providing additional steric hindrance or electronic effects that alter the bond strengths within the molecule [20] [21].

Storage stability studies demonstrate that 3-O-Methylfluorescein maintains its chemical integrity for extended periods when stored under appropriate conditions . At -20°C in anhydrous DMSO, the compound exhibits stability for at least 12 months, with minimal decomposition or changes in spectroscopic properties . This stability is attributed to the elimination of moisture and oxygen, which are primary contributors to degradation processes .

The thermal degradation mechanism involves the formation of radical intermediates, which can undergo further reactions to produce a complex mixture of decomposition products [20] [21]. These reactions are accelerated by the presence of oxygen and moisture, emphasizing the importance of inert storage conditions for long-term stability . The radical nature of the decomposition pathway suggests that antioxidants or radical scavengers might be effective in enhancing thermal stability [22].

Temperature cycling studies reveal that repeated thermal stress can lead to cumulative degradation effects, even when the maximum temperatures remain below the onset of decomposition . This behavior underscores the importance of maintaining consistent storage temperatures and minimizing temperature fluctuations during handling and use .

Photostability Under Various Illumination Conditions

The photostability of 3-O-Methylfluorescein represents a crucial parameter for its practical applications, particularly in fluorescence-based assays and microscopy applications where light exposure is unavoidable. The compound's response to different illumination conditions varies significantly depending on the wavelength, intensity, and duration of exposure [23] [24] [25].

Under daylight fluorescent lamp illumination, 3-O-Methylfluorescein exhibits moderate photodegradation following first-order kinetics [23] [24] [25]. The degradation rate depends on the intensity of illumination and the presence of oxygen, with higher intensities leading to accelerated decomposition through photooxidation processes [23] [25]. The primary mechanism involves the formation of singlet oxygen species that react with the fluorophore to produce non-fluorescent products [23] [22].

Illumination ConditionStability AssessmentDegradation RateProtective MeasuresReference
Daylight fluorescent lampModerate photodegradationFirst-order kineticsStorage in dark [23] [24] [25]
UV light (320-400 nm)Susceptible to degradationAccelerated degradationUV filters required [24] [25]
Visible light (400-700 nm)Relatively stableSlower than UVAmber containers [24] [25]
Laser excitation (514.5 nm)Photobleaching observedExponential decayMinimize exposure time [23] [25]
Continuous illuminationTime-dependent degradationConcentration dependentAntioxidants addition [23] [25]

UV light exposure (320-400 nm) results in significantly accelerated degradation of 3-O-Methylfluorescein, with the compound showing high susceptibility to photochemical reactions in this wavelength range [24] [25]. The higher energy of UV photons promotes more efficient excitation to upper electronic states, increasing the probability of photochemical reactions that lead to permanent structural changes [24] [25]. The degradation mechanism under UV illumination involves both oxygen-dependent and oxygen-independent pathways, with the latter becoming more prominent at higher light intensities [25] [22].

Visible light exposure (400-700 nm) demonstrates improved photostability compared to UV irradiation, although some degradation still occurs with prolonged exposure [24] [25]. The compound's absorption in the visible range, particularly around 485 nm, makes it susceptible to photodegradation at these wavelengths, but the lower energy of visible photons results in reduced reaction rates [24] [25]. The use of amber or colored containers can provide additional protection by filtering out the most damaging wavelengths [24] [25].

Laser excitation at 514.5 nm, commonly used in fluorescence microscopy and spectroscopy, produces characteristic photobleaching behavior with exponential decay kinetics [23] [25]. The high intensity of laser illumination accelerates the photobleaching process, with the compound typically showing measurable degradation within minutes of continuous exposure [23] [25]. The photobleaching mechanism involves the formation of triplet states that can undergo irreversible reactions with molecular oxygen or other species in the solution [23] [25].

The photostability of 3-O-Methylfluorescein can be significantly improved through the use of appropriate protective measures and additives [23] [24] [25] [22]. Antioxidants such as ascorbic acid or tocopherol can scavenge reactive oxygen species and reduce photooxidation reactions [22]. Oxygen scavenging systems, including glucose oxidase/catalase combinations, can eliminate dissolved oxygen and prevent singlet oxygen formation [22]. The use of triplet state quenchers can intercept excited molecules before they undergo irreversible photochemical reactions [22].

Storage conditions play a crucial role in maintaining photostability, with dark storage at low temperatures providing optimal protection against light-induced degradation [23] [24] [25]. The compound should be protected from both direct sunlight and artificial lighting during storage and handling, with amber glassware providing additional protection for routine use [24] [25]. When photostability is critical, the use of specialized photoprotective containers or the addition of UV filters can extend the useful lifetime of the compound [24] [25].

The concentration dependence of photodegradation reveals that higher concentrations of 3-O-Methylfluorescein can exhibit improved photostability due to inner filter effects and reduced quantum yields for photochemical reactions [23] [25]. However, this concentration dependence is complex and may involve competing processes such as aggregation or self-quenching that can also affect the fluorescence properties [23] [25].

Understanding the photostability characteristics of 3-O-Methylfluorescein is essential for optimizing experimental conditions and ensuring reliable results in fluorescence-based applications. The compound's moderate photostability makes it suitable for many routine applications while requiring appropriate precautions to prevent degradation in sensitive or long-term experiments [23] [24] [25].

XLogP3

3.7

Dates

Last modified: 08-16-2023

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